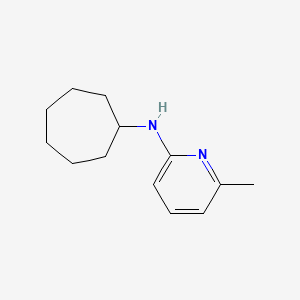
1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide is a synthetic compound that has shown potential in various scientific research applications. It is a cyclic imide that contains a benzimidazole ring and a cyclopentane ring. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide is not fully understood. However, studies have suggested that it may act by binding to specific target proteins and modulating their activity. For example, it has been shown to bind to the active site of topoisomerase II, thereby inhibiting its activity and preventing DNA replication and cell division.
Biochemical and Physiological Effects
Studies have shown that 1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide can affect various biochemical and physiological processes. For example, it can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of certain enzymes involved in protein degradation. It has also been shown to have a low toxicity profile in cell-based assays.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the research on 1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to explore its mechanism of action in more detail, using techniques such as X-ray crystallography and NMR spectroscopy. Additionally, further studies could be conducted to optimize its synthesis and improve its bioavailability and pharmacokinetic properties.
Synthesemethoden
One of the commonly used methods for synthesizing 1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide is the reaction between 2-(aminomethyl) cyclopentanone and 2-carboxybenzaldehyde. The reaction is carried out in the presence of a catalyst, such as piperidine, under reflux conditions. The yield of the product obtained is typically high, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide has been used in various scientific research applications, such as drug discovery and development, medicinal chemistry, and biochemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and proteasome, which are involved in cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c14-13(5-1-2-6-13)11(18)15-8-3-4-9-10(7-8)17-12(19)16-9/h3-4,7H,1-2,5-6,14H2,(H,15,18)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEGGNPHOYJCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)NC2=CC3=C(C=C2)NC(=O)N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)
![3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)
![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
![3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)
![3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575295.png)

![N-[(3-aminophenyl)methyl]-3,5-dichloro-N-methylpyridin-2-amine](/img/structure/B7575313.png)
![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)
![6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7575325.png)
![N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)